N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
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Overview
Description
N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of the sulfonamide functional group (SO2NH2), which is known for its diverse applications in medicinal chemistry, particularly as antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with methylamine hydrochloride in the presence of triethylamine and tetrahydrofuran (THF) as a solvent. The reaction is carried out at room temperature for several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the aromatic rings or the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-methylbenzenesulfonamide: Shares the sulfonamide group and fluorophenyl moiety.
N-(4-fluorobenzyl)-3-(4-methoxy-N-methylphenylsulfonamido)thiophene-2-carboxamide: Contains similar sulfonamide and fluorophenyl groups but differs in the thiophene ring structure.
Uniqueness
N-(4-fluorophenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trimethyl and sulfonamido groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S2/c1-16-14-17(2)22(31(28,29)24(3)19-12-10-18(23)11-13-19)15-21(16)25(4)30(26,27)20-8-6-5-7-9-20/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZGWATCIKVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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